N-(4-Chlorophenyl)-N-hydroxynaphthalene-2-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-N-hydroxynaphthalene-2-carboxamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxyl group and a carboxamide group, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-hydroxynaphthalene-2-carboxamide typically involves the reaction of 4-chloroaniline with naphthalene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, including temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes, such as cell signaling or metabolic pathways.
Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-N-hydroxynaphthalene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
73991-25-0 |
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Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO2/c18-15-7-9-16(10-8-15)19(21)17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11,21H |
InChI Key |
HVYDRBTXGUFRBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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